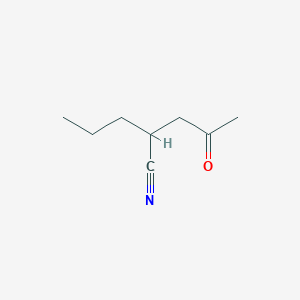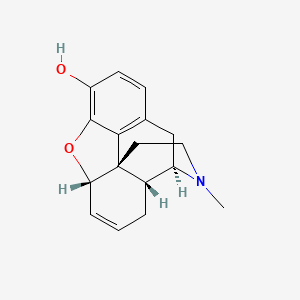
Desoxymorphine-C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The traditional synthesis of desoxymorphine-C starts from α-chlorocodide, which is obtained by treating codeine with thionyl chloride . The α-chlorocodide is then subjected to catalytic reduction to yield dihydrodesoxycodeine, which is subsequently demethylated to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the final product’s purity .
化学反应分析
Desoxymorphine-C undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to form dihydrodesoxymorphine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but generally include a range of oxidized, reduced, and substituted derivatives .
科学研究应用
作用机制
Desoxymorphine-C exerts its effects by binding to the µ-opioid receptor in the central nervous system . This binding leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation . The molecular pathways involved include the activation of G-protein-coupled receptors and subsequent inhibition of adenylate cyclase .
相似化合物的比较
Desoxymorphine-C is similar to other opioids like morphine, codeine, and desomorphine . it is unique in its structural modifications, which result in significantly higher potency and toxicity compared to morphine . Other similar compounds include:
Codeine: A methylated derivative of morphine with similar analgesic properties but lower potency.
Desomorphine: A closely related compound with similar structural modifications but different pharmacological properties.
This compound’s unique structural features and high potency make it a compound of interest for scientific research, despite its limited clinical use due to toxicity concerns .
属性
CAS 编号 |
63732-65-0 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2,4-6,11-12,14,19H,3,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |
InChI 键 |
HGKZQPWJBSSLJU-GMIGKAJZSA-N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C=CC4 |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C=CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
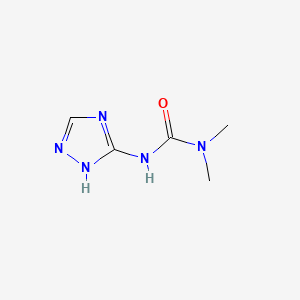
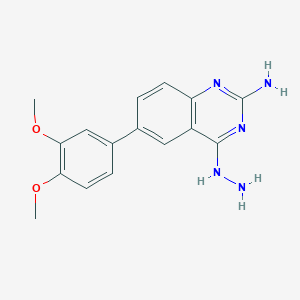
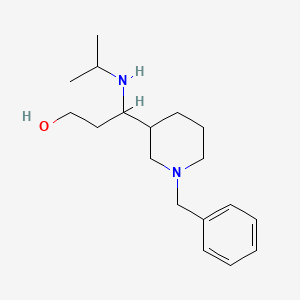
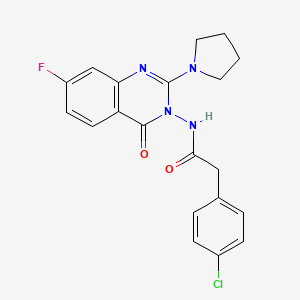
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
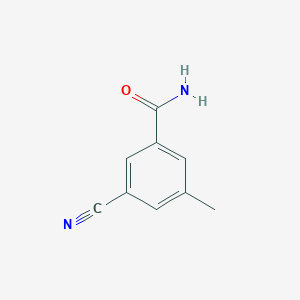
![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
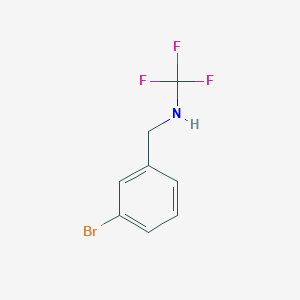
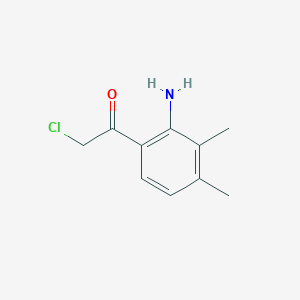
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
